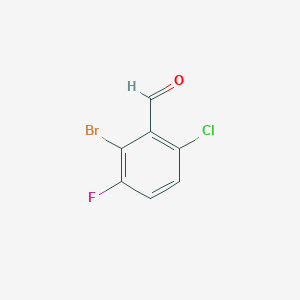

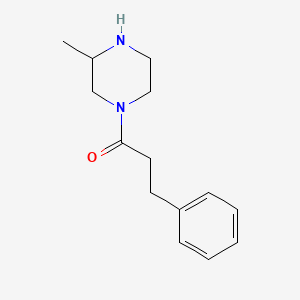

![molecular formula C9H9NO2 B6362850 8-甲基-1H-苯并[d][1,3]噁嗪-2(4H)-酮 CAS No. 157405-32-8](/img/structure/B6362850.png)

8-甲基-1H-苯并[d][1,3]噁嗪-2(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

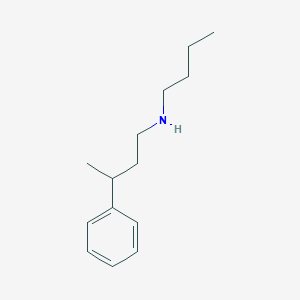

Benzo[d][1,3]oxazin-2(4H)-one is a type of organic compound known as a benzoxazine . Benzoxazines are heterocyclic compounds (compounds that contain a ring made up of at least two different elements) with a structure based on a benzene ring fused to an oxazine ring .

Synthesis Analysis

The synthesis of benzoxazines often involves the reaction of phenols, formaldehyde, and primary amines . In the case of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, the specific synthesis process could vary depending on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazines can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .

Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions, including polymerization . The specific reactions that 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one can participate in would depend on its molecular structure and the reaction conditions.

科学研究应用

Synthesis of 1,2-Dihydroquinolines and 2,3-Dihydropyrroles

The compound is used in catalyst-free annulations of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates. Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields .

Synthesis of Aromatic Ester-Based Polybenzoxazine

A new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of MB-OH and terephthaloyl chloride .

Synthesis of Bio-Based Benzoxazine Resin

The compound is used in the synthesis of an entirely bio-based benzoxazine resin, 2,6-bis(3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine (VE-BZ), from natural raw materials .

Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-One Derivatives

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds that have shown a wide spectrum of medical and industrial applications. Some of them are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal .

Synthesis of Benzoxazinone Derivatives

The compound is used as a starting material for different clinically used 4-quinazolone derivatives. Benzoxazinone derivatives are also used as antiphlogistic drugs .

Medicinal Importance of Benzoxazine

Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

未来方向

作用机制

Mode of Action

It has been observed that the compound can undergo catalyst-free annulations under mild conditions . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields . This suggests that the compound may interact with its targets through a similar mechanism.

属性

IUPAC Name |

8-methyl-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKHIMGGDGZAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)COC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

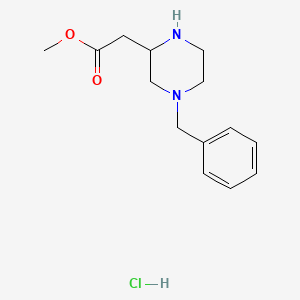

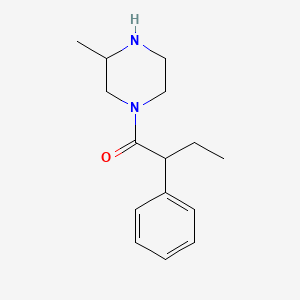

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)

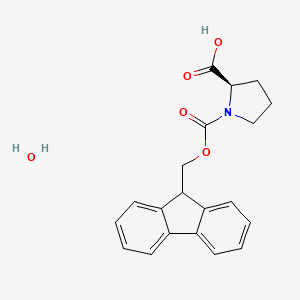

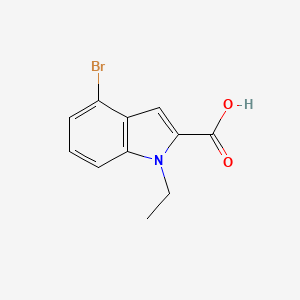

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)

amine hydrochloride](/img/structure/B6362817.png)

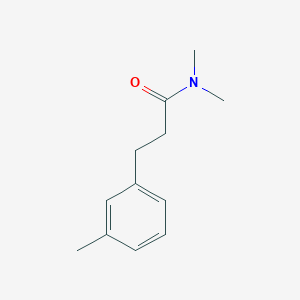

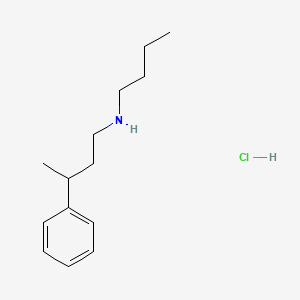

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)